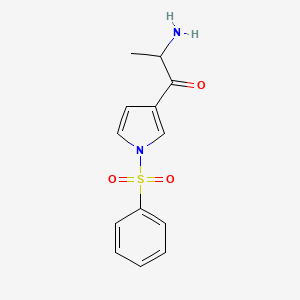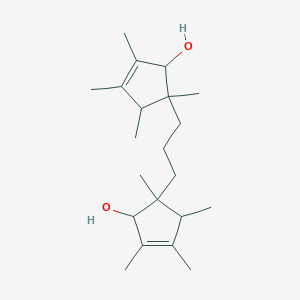![molecular formula C8H11NO4S B14321381 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 106520-77-8](/img/structure/B14321381.png)
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the 3-(Methylsulfanyl)propanoyl Group: This step involves the acylation of the pyrrolidine-2,5-dione core with 3-(methylsulfanyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, often through covalent bonding or non-covalent interactions.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a dione.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A compound with a similar pyrrolidine core but different functional groups.
Uniqueness
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
106520-77-8 |
|---|---|
Formule moléculaire |
C8H11NO4S |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C8H11NO4S/c1-14-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3 |
Clé InChI |
JBXCJXIGIRTHQP-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


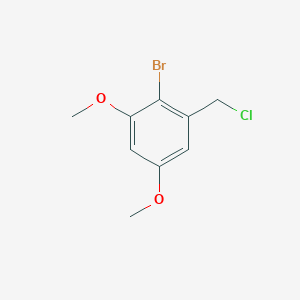
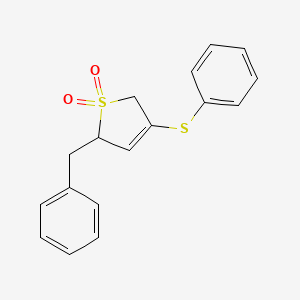
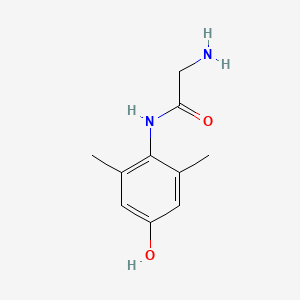
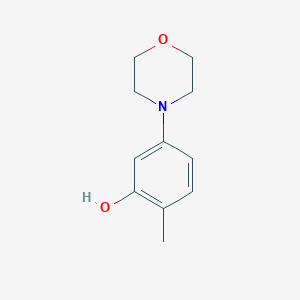
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

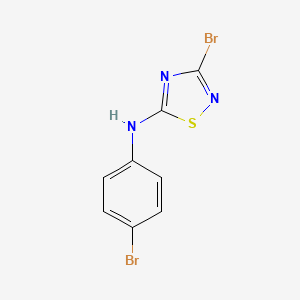

![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
